UWA-101 - 1350821-24-7

UWA-101

Catalog Number: EVT-1589577
CAS Number: 1350821-24-7
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UWA-101 is a novel compound characterized as a dual inhibitor of serotonin transporter and dopamine transporter. It is notably derived from the structure of 3,4-methylenedioxymethamphetamine, commonly known as MDMA. This compound has been studied primarily for its potential therapeutic effects in Parkinson's disease, where it has shown promise in enhancing the efficacy of L-DOPA treatment without exacerbating dyskinesia, a common side effect associated with long-term L-DOPA therapy .

Source

UWA-101 was synthesized through a process involving reductive amination of piperonyl cyclopropyl ketone with methylamine. The resulting product was further processed to form its hydrochloride salt, which is water-soluble and crystalline . The compound has been extensively evaluated in preclinical models, particularly using MPTP-lesioned marmosets to assess its effects on motor functions and dyskinesia .

Classification

UWA-101 falls under the category of psychoactive substances but is distinct in that it lacks the psychoactive properties typically associated with MDMA. Its classification as a monoamine re-uptake inhibitor places it within a group of compounds that modulate neurotransmitter levels in the brain, specifically targeting serotonin and dopamine systems .

Synthesis Analysis

Methods

The synthesis of UWA-101 involves a two-step process:

  1. Reductive Amination: The initial step involves the reaction of piperonyl cyclopropyl ketone with methylamine to form the base structure of UWA-101.
  2. Formation of Hydrochloride Salt: The synthesized base is then converted into its hydrochloride form to enhance solubility and stability for pharmacological testing.

Technical Details

The synthesis was optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were employed to confirm the structure and purity of UWA-101 .

Molecular Structure Analysis

Structure

UWA-101's molecular formula is C14H17NC_{14}H_{17}N with a molecular weight of approximately 215.29 g/mol. The structural configuration includes a cyclopropyl group attached to a piperonyl moiety, contributing to its unique pharmacological profile.

Data

The compound's stereochemistry plays a crucial role in its interaction with serotonin and dopamine transporters, influencing its binding affinity and functional activity. Detailed structural analysis has shown that UWA-101 exhibits a binding profile distinct from traditional MDMA analogs, showing reduced affinity for norepinephrine transporter and serotonin receptor subtypes .

Chemical Reactions Analysis

Reactions

UWA-101 primarily acts through the inhibition of serotonin and dopamine reuptake mechanisms. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing dopaminergic signaling which is beneficial in treating Parkinson's disease symptoms.

Technical Details

In vitro studies have demonstrated that UWA-101 effectively inhibits both serotonin transporter and dopamine transporter with comparable potency. This dual inhibition mechanism is significant as it allows for synergistic effects when administered alongside L-DOPA, improving therapeutic outcomes without increasing dyskinetic side effects .

Mechanism of Action

Process

The mechanism by which UWA-101 exerts its effects involves the blockade of serotonin and dopamine reuptake sites on their respective transporters. By preventing the reabsorption of these neurotransmitters, UWA-101 increases their availability in the synaptic cleft.

Data

Studies indicate that co-administration of UWA-101 with L-DOPA can significantly enhance motor function in animal models without aggravating dyskinesia. This effect has been attributed to the balanced modulation of both serotonin and dopamine systems, which is crucial for maintaining motor control in Parkinsonian patients .

Physical and Chemical Properties Analysis

Physical Properties

UWA-101 is typically presented as a white crystalline powder when in its hydrochloride form. It is soluble in water, which facilitates its administration in pharmacological studies.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its melting point and solubility characteristics are essential for formulation development in potential therapeutic applications.

Relevant data from studies show that UWA-101 maintains its efficacy over time when stored properly, ensuring consistent performance in biological assays .

Applications

UWA-101 has significant potential applications in scientific research, particularly in:

  • Parkinson's Disease Treatment: Enhancing the efficacy of L-DOPA while minimizing side effects such as dyskinesia.
  • Cancer Research: Preliminary studies suggest activity against certain blood cancer-derived cell lines without cytotoxic effects typical of other chemotherapeutic agents .
  • Neuroscience Studies: Investigating serotonergic and dopaminergic interactions within various neurological disorders.

Properties

CAS Number

1350821-24-7

Product Name

UWA-101

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12/h2,5,7,10-11,14H,3-4,6,8H2,1H3

InChI Key

DNROCNZQNQSVOG-UHFFFAOYSA-N

SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3

Synonyms

2-(benzo(d)dioxol-5-yl)-1-cyclopropyl-N-methylethanamine
N-methyl-1-cyclopropyl-1-piperonylmethylamine
UWA-101
UWA-121
UWA-122

Canonical SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.